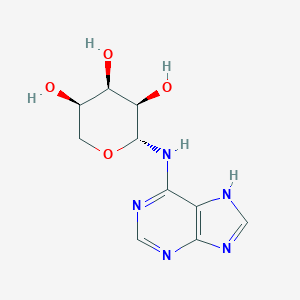
N(6)-Ribosyladenine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N(6)-Ribosyladenine, also known as this compound, is a useful research compound. Its molecular formula is C10H13N5O4 and its molecular weight is 267.24 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Glycosides - Nucleosides - Purine Nucleosides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Cancer Research
Recent studies have highlighted the importance of m6A in cancer progression and treatment:
- Regulation of Oncogenes : m6A modifications can enhance or inhibit the expression of oncogenes. For instance, m6A-modified long non-coding RNAs (lncRNAs) can sequester microRNAs, leading to increased oncogenic activity .
- Tumor Microenvironment : The presence of m6A modifications in tumor cells can influence their interaction with the surrounding microenvironment, affecting tumor growth and metastasis .
- Potential Biomarkers : Abnormal levels of m6A modifications have been associated with various cancers, suggesting their potential role as biomarkers for diagnosis and prognosis .
Gene Regulation
N(6)-Ribosyladenine is critical for regulating gene expression through:
- Alternative Splicing : m6A modifications facilitate alternative splicing of pre-mRNA, allowing for the generation of multiple protein isoforms from a single gene .
- mRNA Decay : The presence of m6A marks certain mRNAs for degradation, thereby controlling gene expression levels post-transcriptionally .
Developmental Biology
In developmental biology, m6A plays a vital role in:
- Stem Cell Differentiation : Studies have shown that m6A modifications are crucial for the differentiation of pluripotent stem cells into specific cell types by regulating the stability of R-loops during cell division .
- Embryonic Development : Alterations in m6A levels can lead to developmental abnormalities, highlighting its importance in early embryonic development .
Case Studies and Findings
Eigenschaften
CAS-Nummer |
103960-10-7 |
|---|---|
Molekularformel |
C10H13N5O4 |
Molekulargewicht |
267.24 g/mol |
IUPAC-Name |
(2R,3R,4R,5R)-2-(7H-purin-6-ylamino)oxane-3,4,5-triol |
InChI |
InChI=1S/C10H13N5O4/c16-4-1-19-10(7(18)6(4)17)15-9-5-8(12-2-11-5)13-3-14-9/h2-4,6-7,10,16-18H,1H2,(H2,11,12,13,14,15)/t4-,6-,7-,10-/m1/s1 |
InChI-Schlüssel |
NFFADTLTYRNKIN-KQYNXXCUSA-N |
SMILES |
C1C(C(C(C(O1)NC2=NC=NC3=C2NC=N3)O)O)O |
Isomerische SMILES |
C1[C@H]([C@H]([C@H]([C@@H](O1)NC2=NC=NC3=C2NC=N3)O)O)O |
Kanonische SMILES |
C1C(C(C(C(O1)NC2=NC=NC3=C2NC=N3)O)O)O |
Key on ui other cas no. |
103960-10-7 |
Synonyme |
N(6)-adenosine N(6)-ribosyladenine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















